molecular formula C8H14N4 B1518988 4-(aminomethyl)-N,N,6-trimethylpyrimidin-2-amine CAS No. 1177480-26-0

4-(aminomethyl)-N,N,6-trimethylpyrimidin-2-amine

Cat. No. B1518988
M. Wt: 166.22 g/mol
InChI Key: QUTNNKVOFOZWEM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N,N,6-trimethylpyrimidin-2-amine (4-AMT) is a heterocyclic amine compound that has been studied for its potential applications in the field of biochemistry, pharmacology, and medical research. 4-AMT is an important synthetic intermediate in the production of various drugs and other compounds, and has been found to possess various biochemical and physiological effects.

Scientific Research Applications

Cascade Synthesis of Highly Functionalized Pyrimidines

The compound has been involved in reactions of aminomethyl heterocycles leading to the synthesis of highly functionalized pyrimidinylpyrrolidines. These reactions offer a route to single diastereomers through endo-transition states, contributing to advancements in synthetic organic chemistry and material science (Elghareeb E. Elboray et al., 2011).

Neurotropic Activity Studies

Research into the neurotropic activity of pyrrolopyrimidin-4-ones, derivatives of the compound, has shown promising results in the "open field" model for assessing motor activity in mice. This opens avenues for further research into novel bioactive molecules for potential therapeutic applications (E. V. Zaliznaya et al., 2020).

Amine-functionalized Silica Synthesis

Amine-functionalized colloidal silica, involving the compound, finds applications in a variety of fields, including catalysis and material science. The research explores methods for synthesis and characterization, offering a path to research-grade materials (Erick Soto-Cantu et al., 2012).

Metal-free Photoredox Catalysis

In organic synthesis, redox-activated primary amine derivatives of the compound have been used to form C(sp3)–C(sp) and C(sp3)–C(sp2) bonds via a metal-free photoredox strategy. This research highlights the compound's role in facilitating the formation of functionalized alkynes and alkenes, demonstrating its utility in synthetic chemistry (M. Ociepa et al., 2018).

Catalysis and Polymerization

Group 10 metal aminopyridinato complexes, involving the compound, have been synthesized and applied as catalysts for aryl-Cl activation and hydrosilane polymerization. This research not only expands the understanding of the compound's role in catalysis but also its application in material science and engineering (S. Deeken et al., 2006).

properties

IUPAC Name

4-(aminomethyl)-N,N,6-trimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-6-4-7(5-9)11-8(10-6)12(2)3/h4H,5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTNNKVOFOZWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N,N,6-trimethylpyrimidin-2-amine

CAS RN

1177480-26-0
Record name 4-(aminomethyl)-N,N,6-trimethylpyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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